molecular formula C19H23ClN2 B5117344 1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine

Cat. No.: B5117344
M. Wt: 314.9 g/mol
InChI Key: IQSBLKYGLFGAAX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-phenylpropyl group attached to the piperazine ring. It has been studied for its potential pharmacological properties and applications in various fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16(17-5-3-2-4-6-17)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBLKYGLFGAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-chlorophenyl)piperazine with 2-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, including its binding affinity to certain receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can influence various signaling pathways and physiological processes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(2-phenylpropyl)piperazine can be compared with other similar piperazine derivatives, such as:

    1-(4-chlorophenyl)piperazine: Lacks the 2-phenylpropyl group, resulting in different pharmacological properties.

    1-(2-phenylpropyl)piperazine: Lacks the 4-chlorophenyl group, leading to variations in receptor binding and activity.

    1-(4-methylphenyl)-4-(2-phenylpropyl)piperazine: Substitution of the chlorine atom with a methyl group alters its chemical and biological properties.

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